3-[4-(2,5-dichlorophenyl)piperazine-1-carbonyl]-2H-chromen-2-one
Overview
Description
3-[4-(2,5-dichlorophenyl)piperazine-1-carbonyl]-2H-chromen-2-one is a complex organic compound that features a piperazine ring substituted with a 2,5-dichlorophenyl group and a chromen-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,5-dichlorophenyl)piperazine-1-carbonyl]-2H-chromen-2-one typically involves multiple steps:
Formation of Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative.
Introduction of Dichlorophenyl Group: The 2,5-dichlorophenyl group is introduced via aromatic nucleophilic substitution reactions.
Coupling with Chromen-2-one: The final step involves coupling the piperazine derivative with chromen-2-one under specific conditions, such as using a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
3-[4-(2,5-dichlorophenyl)piperazine-1-carbonyl]-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with serotonin and adrenergic receptors.
Material Science: Its unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies exploring its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-[4-(2,5-dichlorophenyl)piperazine-1-carbonyl]-2H-chromen-2-one involves its interaction with molecular targets such as serotonin and adrenergic receptors. It acts as a serotonin releaser via the serotonin transporter and a β1-adrenergic receptor blocker . These interactions modulate various physiological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorophenylpiperazine: Known for its role as a serotonin receptor agonist.
3,4-Dichlorophenylpiperazine: Acts as a serotonin releaser and β1-adrenergic receptor blocker.
Uniqueness
3-[4-(2,5-dichlorophenyl)piperazine-1-carbonyl]-2H-chromen-2-one is unique due to the presence of the chromen-2-one moiety, which imparts distinct electronic and structural properties. This makes it a versatile compound for various applications, distinguishing it from other similar piperazine derivatives.
Properties
IUPAC Name |
3-[4-(2,5-dichlorophenyl)piperazine-1-carbonyl]chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O3/c21-14-5-6-16(22)17(12-14)23-7-9-24(10-8-23)19(25)15-11-13-3-1-2-4-18(13)27-20(15)26/h1-6,11-12H,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHWOVOSZFVQIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC(=C2)Cl)Cl)C(=O)C3=CC4=CC=CC=C4OC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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